Actein

Description

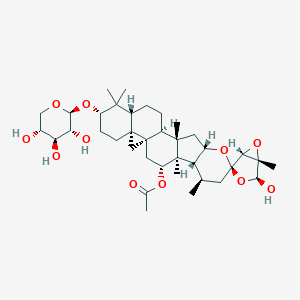

Structure

3D Structure

Properties

IUPAC Name |

[(1S,1'R,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30+,32+,33-,34+,35-,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWMWGLPJQHSSQ-PSDKAYTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3[C@](O3)([C@H](O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7033153 | |

| Record name | Actein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18642-44-9 | |

| Record name | Actein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18642-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Xylopyranoside, (3β,12β,16β,23R,24R,25S,26S)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-26-hydroxy-9,19-cyclolanostan-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14QO4LW9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetylcysteine (NAC) in Oxidative Stress: A Technical Guide on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcysteine (NAC) is a well-established therapeutic agent, recognized by the World Health Organization as an essential medicine and approved by the FDA for treating acetaminophen (B1664979) overdose and for its mucolytic properties.[1] Beyond these primary indications, NAC has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory capabilities.[1][2] Its favorable safety profile, low cost, and diverse mechanisms of action make it a compelling molecule for research and development in a wide range of pathologies underpinned by oxidative stress.[1]

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to cellular damage, targeting lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous chronic diseases. NAC mitigates oxidative stress through a multifaceted approach, acting as both a direct ROS scavenger and, more importantly, as a precursor to glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[1][3] Furthermore, NAC modulates key cellular signaling pathways involved in inflammation and the endogenous antioxidant response, such as the NF-κB and Keap1-Nrf2 pathways.[1][4]

This technical guide provides an in-depth exploration of NAC's core mechanisms of action against oxidative stress, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Core Mechanisms of Action

NAC's antioxidant effects can be broadly categorized into two primary modes: direct action on reactive oxygen species and indirect action via the replenishment of intracellular glutathione pools and modulation of signaling pathways.

Direct ROS Scavenging

The chemical structure of NAC features a free thiol (-SH) group, which is a potent reducing agent.[2] This sulfhydryl group can directly donate an electron to neutralize various reactive oxygen and nitrogen species (RONS).[1] Experimental evidence shows that NAC can effectively scavenge potent oxidants including:

-

Hydroxyl radical (•OH)[1]

-

Nitrogen dioxide (•NO2)[1]

-

Hydrogen peroxide (H₂O₂)[5]

-

Hypochlorous acid[2]

While this direct scavenging activity contributes to its antioxidant profile, it is generally considered less significant than its role as a glutathione precursor, particularly due to NAC's relatively low bioavailability.[2]

Glutathione (GSH) Precursor

The most critical indirect antioxidant mechanism of NAC is its role as a precursor for the synthesis of glutathione (GSH).[3][6] Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it is the cornerstone of the cell's antioxidant defense system.[6][7] The synthesis of GSH is rate-limited by the availability of cysteine.[8][9]

NAC is readily absorbed and deacetylated in the body, primarily in the liver, to yield L-cysteine.[6][10] This process provides a stable and bioavailable source of cysteine, effectively bypassing the rate-limiting step and boosting the intracellular synthesis of GSH.[1][9] By replenishing GSH levels, NAC enhances the cell's ability to neutralize ROS, detoxify xenobiotics, and regenerate other antioxidants like Vitamin C and E.[1][7] This mechanism is fundamental to its efficacy in conditions of GSH depletion, such as acetaminophen toxicity.[10]

Modulation of Key Signaling Pathways

NAC exerts significant influence over cellular signaling cascades that regulate inflammation and antioxidant defenses.

The NF-κB pathway is a central regulator of the inflammatory response.[11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli and oxidative stress trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[1][12] NAC has been shown to suppress the activation of NF-κB.[1][13] It is proposed that by reducing intracellular ROS levels and replenishing GSH, NAC inhibits the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive, cytoplasmic state.[13]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as the master regulator of the endogenous antioxidant response.[4] Under basal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation.[4] In the presence of oxidative stress, critical cysteine residues on Keap1 are modified, causing a conformational change that releases Nrf2.[14] Freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.[4][15] NAC can promote the activation of this pathway, likely by influencing the cellular redox state, thus bolstering the cell's intrinsic antioxidant capabilities.[4]

Quantitative Data Summary

The effects of NAC on various biomarkers of oxidative stress have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of NAC on Glutathione (GSH) Levels

| Model/System | NAC Concentration/Dose | Duration | Outcome | Reference |

| Pancreatic Rin-5F cells (in vitro) | 10 mM | - | Markedly enhanced the GSH/GSSG ratio by 20-50% under glucolipotoxic conditions. | [16] |

| CCRF-CEM cells (in vitro) | 160 µM | 2 hours | Induced a maximal 3-fold increase in cellular glutathione content. | [17] |

| Animal Models of Heart Disease (meta-analysis) | Varied | Varied | Significantly increased total glutathione levels (SMD = 1.23). | [18] |

| Healthy Volunteers (crossover study) | 200 mg/day | 3 weeks | Did not show superiority over sublingual GSH in improving GSH/GSSG ratio. | [19] |

Table 2: Effect of NAC on Markers of Oxidative Damage

| Population/Model | NAC Dose | Duration | Marker | Outcome | Reference |

| Volleyball Athletes | 1,200 mg/day | 7 days | Protein Carbonyl | Significantly lower in the NAC group compared to placebo. | [20] |

| Patients with Multiple Sclerosis | 600 mg, twice daily | 8 weeks | Malondialdehyde (MDA) | Significantly decreased serum MDA levels compared to placebo. | [21] |

| Patients with COPD | 1200 mg/day | 2 weeks | Exhaled H₂O₂ | Significant reduction in exhaled H₂O₂. | [5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of NAC's mechanisms.

Quantification of Intracellular Glutathione

This protocol is based on the enzymatic recycling method, a common and reliable technique for measuring GSH levels.[17]

Objective: To quantify total and reduced glutathione levels in cultured cells following NAC treatment.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HepG2, CCRF-CEM) in multi-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a fresh stock solution of NAC in sterile PBS or culture medium and adjust the pH to ~7.4.

-

Treat cells with varying concentrations of NAC for the desired duration (e.g., 2, 6, 12, 24 hours). Include an untreated control group.

-

-

Sample Preparation (Cell Lysis):

-

After incubation, place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse the cells by adding a deproteinizing agent, such as 5% metaphosphoric acid.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Carefully collect the supernatant, which contains the cellular thiols.

-

-

Glutathione Assay (Enzymatic Recycling):

-

Prepare a standard curve using known concentrations of reduced glutathione.

-

In a 96-well plate, add the cell lysate supernatant or glutathione standards to the wells.

-

Add the assay buffer, which typically contains DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the absorbance at 412 nm using a microplate reader, taking kinetic readings every minute for 5-10 minutes.

-

-

Data Analysis:

-

The rate of color change (formation of 2-nitro-5-thiobenzoate) is proportional to the glutathione concentration.

-

Calculate the rate of absorbance change (ΔA/min) for each sample and standard.

-

Plot the standard curve of rate versus glutathione concentration.

-

Determine the glutathione concentration in the samples from the standard curve and normalize to the protein concentration of the cell lysate (determined by a separate protein assay like BCA or Bradford).

-

Measurement of Intracellular ROS using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe to detect intracellular ROS.[22][23]

Objective: To measure the effect of NAC on intracellular ROS levels in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate (for plate reader) or larger vessel (for flow cytometry) to achieve ~70-80% confluency.

-

Pre-treat cells with NAC for a specified duration (e.g., 3 hours).

-

Introduce an oxidative stressor (e.g., H₂O₂, patulin) as a positive control and to test NAC's protective effect. Maintain untreated and NAC-only controls.

-

-

Probe Loading:

-

Remove the treatment media and wash the cells gently with a warm buffer (e.g., PBS or HBSS).

-

Prepare a working solution of DCFH-DA (typically 5-10 µM) in the same warm buffer.

-

Add the DCFH-DA solution to the cells and incubate for 20-45 minutes at 37°C, protected from light.

-

-

Mechanism of Action:

-

Inside the cell, esterases cleave the acetate (B1210297) groups on DCFH-DA, trapping the non-fluorescent DCFH within the cell.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

-

Measurement:

-

Microplate Reader: After incubation, wash the cells to remove excess probe. Add buffer back to the wells and measure fluorescence with excitation at ~488 nm and emission at ~525 nm.

-

Flow Cytometry: After incubation, detach adherent cells (e.g., with trypsin), wash, and resuspend in buffer. Analyze the cell population for fluorescence intensity in the appropriate channel (e.g., FITC).

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity for each condition.

-

Express the results as a percentage of the control or as fold-change relative to the control to determine the effect of NAC on basal and induced ROS levels.

-

Conclusion

N-acetylcysteine combats oxidative stress through a robust and multifaceted mechanism of action. Its ability to directly scavenge reactive oxygen species is complemented by its more significant role as a cysteine donor, which fuels the synthesis of glutathione, the master antioxidant of the cell.[1][3] Furthermore, NAC's capacity to modulate critical redox-sensitive signaling pathways, namely by inhibiting the pro-inflammatory NF-κB cascade and promoting the Nrf2-driven antioxidant response, underscores its therapeutic potential.[1][4] The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the cytoprotective properties of NAC in a multitude of disease models associated with oxidative stress.

References

- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NAC vs. Glutathione and How They Work | Invigor Medical [invigormedical.com]

- 7. transparentlabs.com [transparentlabs.com]

- 8. cymbiotika.com [cymbiotika.com]

- 9. cymbiotika.com [cymbiotika.com]

- 10. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of N-acetylcysteine supplementation on cellular damage and oxidative stress indicators in volleyball athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of N‐acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. mdpi.com [mdpi.com]

Actein: A Deep Dive into its Modulation of Inflammatory Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Actein, a triterpenoid (B12794562) glycoside isolated from the rhizomes of Actaea racemosa (black cohosh), has garnered significant interest for its potential therapeutic applications. While traditionally recognized for its use in managing menopausal symptoms, emerging research has shed light on its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound's role in modulating key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. We delve into the molecular mechanisms, summarize available quantitative data, provide detailed experimental protocols for investigating its activity, and present visual representations of the signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction to Inflammation and Key Signaling Pathways

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory response is tightly regulated by a complex network of signaling pathways, with NF-κB and MAPK cascades playing central roles.

-

The NF-κB Signaling Pathway: The NF-κB family of transcription factors are master regulators of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

-

The MAPK Signaling Pathway: The MAPK pathways are a series of protein kinase cascades that transduce extracellular signals to the nucleus to regulate a variety of cellular processes, including inflammation, proliferation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.

This compound's Mechanism of Action in Inflammatory Modulation

While research on the anti-inflammatory effects of this compound is still evolving, studies have indicated its ability to interfere with both the NF-κB and MAPK signaling pathways. The primary mechanism appears to be the suppression of the activation of these key inflammatory cascades.

Inhibition of the NF-κB Signaling Pathway

This compound is thought to exert its anti-inflammatory effects by inhibiting multiple steps in the NF-κB signaling cascade. The proposed mechanism involves the suppression of IKK activation, which is a critical upstream event. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.

Suppression of the MAPK Signaling Pathway

This compound has also been shown to modulate the MAPK signaling pathway, contributing to its anti-inflammatory profile. Specifically, studies have indicated that this compound can suppress the phosphorylation of key kinases within the JNK and ERK pathways.[1][2] By inhibiting the activation of JNK and ERK, this compound can prevent the downstream activation of transcription factors that are involved in the expression of inflammatory genes.

Quantitative Data on this compound's Biological Activity

While direct quantitative data on this compound's anti-inflammatory activity, such as IC50 values for cytokine inhibition, is currently limited in publicly available literature, its biological potency has been demonstrated in studies investigating its anti-cancer effects. This data, while not directly measuring anti-inflammatory endpoints, provides valuable insight into the concentrations at which this compound exerts significant cellular effects.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung cancer | Cell Viability | Proliferation | ~30 | 24 | [3] |

| 95D | Non-small cell lung cancer | Cell Viability | Proliferation | ~30 | 24 | [3] |

| 143B | Osteosarcoma | Cell Viability | Proliferation | Not specified | 24, 48, 72 | [4] |

| U2OS | Osteosarcoma | Cell Viability | Proliferation | Not specified | 24, 48, 72 | [4] |

Note: The provided IC50 values pertain to the inhibition of cancer cell proliferation and not directly to the inhibition of inflammatory markers. Further research is required to establish specific IC50 values for cytokine inhibition.

Detailed Experimental Protocols

To facilitate further research into this compound's anti-inflammatory properties, this section provides detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1) or primary macrophages are suitable for in vitro inflammation studies.

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in culture media to achieve the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

-

Inflammatory Stimulation: To induce an inflammatory response, cells can be stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) in the presence or absence of this compound.

References

- 1. New potential beneficial effects of this compound, a triterpene glycoside isolated from Cimicifuga species, in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits cell proliferation and migration and promotes cell apoptosis in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Cell Proliferation and Migration in Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Acetylcysteine: A Technical Guide for Researchers

An in-depth exploration of the discovery, mechanistic underpinnings, and pivotal experimental findings that have shaped the scientific understanding of N-acetylcysteine (NAC).

N-acetylcysteine (NAC), a derivative of the amino acid cysteine, has carved a unique niche in the therapeutic landscape, evolving from a simple mucolytic agent to a multifaceted compound with significant antioxidant, anti-inflammatory, and neuro-modulatory properties. This technical guide provides a comprehensive overview of the discovery and history of acetylcysteine in research, with a focus on the core experimental evidence that has elucidated its mechanisms of action.

Discovery and Early Development

Initially patented in 1960 and first reported for medical use in 1967, acetylcysteine's journey began with the recognition of its mucolytic properties.[1] Its ability to reduce the viscosity of mucus made it a valuable tool in the management of respiratory conditions characterized by thick, tenacious secretions.[2][3] The key to this action lies in its free sulfhydryl group, which cleaves the disulfide bonds within mucin glycoproteins, thereby liquefying the mucus.[4][5]

A pivotal moment in the history of acetylcysteine came with the discovery of its efficacy as an antidote for acetaminophen (B1664979) (paracetamol) overdose in the 1970s.[1][6] This discovery stemmed from the understanding that acetaminophen-induced hepatotoxicity is mediated by the depletion of intracellular glutathione (B108866) (GSH) and the subsequent accumulation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1] Acetylcysteine acts as a precursor for cysteine, a rate-limiting substrate for the synthesis of glutathione, thereby replenishing hepatic GSH stores and detoxifying NAPQI.[7]

Core Mechanisms of Action

The therapeutic effects of acetylcysteine are underpinned by several key mechanisms, which have been elucidated through decades of research.

Mucolytic Activity

The primary mucolytic action of acetylcysteine is the direct cleavage of disulfide bonds in the mucin polymer network.[4][5] This depolymerization reduces the viscosity and elasticity of mucus, facilitating its clearance from the respiratory tract.

Glutathione Precursor and Antioxidant Activity

As a cysteine prodrug, acetylcysteine is readily deacetylated to form L-cysteine, which is then incorporated into glutathione.[8] Glutathione is a critical intracellular antioxidant, protecting cells from damage by reactive oxygen species (ROS). By boosting glutathione levels, acetylcysteine enhances the body's natural antioxidant defenses.[9]

Direct Antioxidant Effects

The thiol group of acetylcysteine can directly scavenge free radicals, providing an immediate antioxidant effect independent of glutathione synthesis.[10]

Anti-inflammatory Effects

Acetylcysteine has been shown to modulate inflammatory pathways, notably by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory cytokines.[10][11][12]

Modulation of Neurotransmission

Emerging research has highlighted the role of acetylcysteine in modulating glutamatergic neurotransmission in the central nervous system.[13][14] It influences the cystine-glutamate antiporter, which can impact extracellular glutamate (B1630785) levels and synaptic function.[15][16]

Quantitative Data from Key Clinical Trials

The clinical utility of acetylcysteine has been investigated in numerous trials. The following tables summarize key quantitative data from studies on its use in chronic obstructive pulmonary disease (COPD).

| Study/Meta-analysis | N (NAC Group) | N (Control Group) | NAC Dosage | Duration | Outcome Measure | Result (Relative Risk/Odds Ratio [95% CI]) | p-value |

| Meta-analysis (13 studies)[17] | 1933 | 2222 | Varied (Low and High Dose) | Varied | COPD Exacerbations | 0.75 [0.66–0.84] | <0.01 |

| High-Dose Subgroup (4 studies)[17] | 635 | 1362 | ≥1200 mg/day | Varied | COPD Exacerbations | 0.65 [0.49–0.88] | 0.03 |

| Low-Dose Subgroup (10 studies)[17] | 1298 | 1614 | <1200 mg/day | Varied | COPD Exacerbations | 0.76 [0.65–0.89] | <0.01 |

| Meta-analysis (8 trials)[18][19] | - | - | Varied | ≥3 months | ≥1 COPD Exacerbation | 0.49 [0.32–0.74] | 0.001 |

| PANTHEON Study[20] | 482 | 486 | 600 mg twice daily | 2 years | Moderate or Severe Exacerbations | 0.76 [0.64–0.90] | 0.001 |

| BRONCUS Study[21] | 259 | 264 | 600 mg daily | 3 years | Exacerbations per year | 0.99 [0.89–1.10] | 0.85 |

| Italian Multicenter Study[22] | 84 | 85 | 600 mg daily | 6 months | Patients with ≥1 Exacerbation | 46 vs. 63 (41% reduction) | - |

Table 1: Efficacy of Acetylcysteine in Reducing COPD Exacerbations.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the properties of acetylcysteine.

In Vitro Mucolytic Activity Assay using a Suspended Level Viscometer

This protocol, adapted from studies evaluating the mucolytic properties of acetylcysteine, utilizes egg white as a mucus simulant.[23]

Materials:

-

N-acetylcysteine (API, test tablet, or commercial tablet)

-

Fresh egg white

-

Phosphate (B84403) buffered saline (PBS), pH 7.4

-

Suspended level viscometer (e.g., Ubbelohde type)

-

Water bath

-

Stopwatch

Procedure:

-

Preparation of Egg White Solution: Homogenize fresh egg white and dilute with PBS to achieve a viscosity suitable for measurement.

-

Preparation of Acetylcysteine Solutions: Prepare a stock solution of acetylcysteine in PBS. Create a series of dilutions to test a range of concentrations (e.g., 10 to 60 mg/10 ml).

-

Viscosity Measurement: a. Equilibrate the viscometer in a water bath at a constant temperature (e.g., 37°C). b. Load a defined volume of the egg white solution into the viscometer. c. Measure the flow time of the solution between two marked points on the viscometer. This is the baseline viscosity. d. Add a specific concentration of the acetylcysteine solution to the egg white solution in the viscometer and mix gently. e. Immediately begin measuring the flow time at regular intervals to determine the change in viscosity over time. f. Repeat the measurement for each concentration of acetylcysteine.

-

Data Analysis: Calculate the relative viscosity at each concentration and time point compared to the baseline. Plot viscosity against acetylcysteine concentration to determine the dose-dependent mucolytic effect.

Quantification of Intracellular Glutathione Levels

This protocol describes a common enzymatic recycling method to measure intracellular glutathione (GSH) levels in cultured cells following treatment with acetylcysteine.[9][24][25]

Materials:

-

Cultured cells (e.g., HepG2)

-

N-acetylcysteine

-

Phosphate buffered saline (PBS)

-

Deproteinizing agent (e.g., 5% metaphosphoric acid)

-

Assay buffer (e.g., phosphate buffer)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

Glutathione reductase (GR) solution

-

NADPH solution

-

Reduced glutathione (GSH) standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of acetylcysteine for a desired duration (e.g., 2, 6, 12, 24 hours). Include an untreated control group.

-

Sample Preparation: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding the deproteinizing agent. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein. e. Collect the supernatant containing cellular thiols.

-

Glutathione Assay: a. Prepare a standard curve using known concentrations of GSH. b. In a 96-well plate, add the cell lysate supernatant or GSH standards to the wells. c. Add the assay buffer, DTNB solution, and GR solution to each well. d. Initiate the reaction by adding NADPH. e. Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals.

-

Data Analysis: Calculate the rate of absorbance change for each sample and standard. Determine the glutathione concentration in the samples from the standard curve and normalize to the protein concentration of the cell lysate.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to acetylcysteine research.

References

- 1. NOVEL MECHANISMS OF PROTECTION AGAINST ACETAMINOPHEN HEPATOTOXICITY IN MICE BY GLUTATHIONE AND N-ACETYLCYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. Acetylcysteine: a drug that is much more than a mucokinetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of N-acetylcysteine on brain glutamate levels and resting perfusion in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The effect of N-acetylcysteine in the nucleus accumbens on neurotransmission and relapse to cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. tandfonline.com [tandfonline.com]

- 19. N-acetylcysteine and exacerbations of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of high-dose N-acetylcysteine on exacerbations and lung function in patients with mild-to-moderate COPD: a double-blind, parallel group, multicentre randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. N-acetylcysteine reduces the exacerbation rate in patients with moderate to severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

Actein's Influence on Mitochondrial Function: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Actein, a triterpenoid (B12794562) glycoside isolated from the rhizomes of Cimicifuga foetida, has garnered interest for its various biological activities, including its pro-apoptotic effects in cancer cells. Emerging evidence suggests that the mitochondrion is a key player in the mechanism of action of this compound. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mitochondrial function and bioenergetics. While direct quantitative data on key bioenergetic parameters such as oxygen consumption rate (OCR) and ATP production remains limited in publicly available literature, this document synthesizes the existing knowledge on this compound-induced mitochondrial-mediated apoptosis and provides detailed experimental protocols for assays that can be employed to further elucidate its specific effects on mitochondrial bioenergetics.

This compound and the Mitochondrial Apoptosis Pathway

Current research indicates that this compound's cytotoxic effects, particularly in cancer cell lines, are mediated at least in part through the intrinsic or mitochondrial pathway of apoptosis. Studies on extracts of Cimicifuga foetida, rich in this compound, have demonstrated an increase in the Bax/Bcl-2 ratio, a critical determinant in the regulation of mitochondrial outer membrane permeabilization (MOMP)[1]. An elevated Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol. This event initiates a cascade of caspase activation, ultimately leading to programmed cell death[1].

Proposed Signaling Pathway

The following diagram illustrates the putative signaling pathway for this compound-induced mitochondrial apoptosis based on current literature.

Caption: Putative pathway of this compound-induced mitochondrial apoptosis.

Quantitative Data on Mitochondrial Bioenergetics: A Research Gap

A thorough review of existing scientific literature reveals a notable absence of direct quantitative data on the effects of purified this compound on key mitochondrial bioenergetic parameters. To bridge this knowledge gap, further research is warranted. The following table outlines the key parameters that should be investigated to comprehensively understand this compound's impact on mitochondrial function.

| Parameter | Description | Recommended Assay |

| Oxygen Consumption Rate (OCR) | A measure of cellular respiration and mitochondrial activity. Key metrics include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. | Seahorse XF Cellular Flux Analysis |

| ATP Production Rate | The rate at which mitochondria produce ATP through oxidative phosphorylation. | Luciferase-based ATP assays, Seahorse XF Real-Time ATP Rate Assay |

| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical potential gradient across the inner mitochondrial membrane, crucial for ATP synthesis. Dissipation of ΔΨm is an early indicator of apoptosis. | Fluorescent probes (e.g., TMRM, TMRE, JC-1) with fluorescence microscopy or flow cytometry. |

| Reactive Oxygen Species (ROS) Production | Measurement of ROS, such as superoxide, which are natural byproducts of mitochondrial respiration. Excessive ROS can lead to oxidative stress and cellular damage. | Fluorescent probes (e.g., MitoSOX Red) with fluorescence microscopy or flow cytometry. |

Detailed Experimental Protocols

To facilitate further investigation into this compound's effects on mitochondrial function, this section provides detailed methodologies for the key recommended assays.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration.

Experimental Workflow:

References

N-Acetylcysteine: A Deep Dive into its Influence on Core Biochemical Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established therapeutic agent with a multifaceted mechanism of action. Initially recognized for its mucolytic properties and as an antidote for acetaminophen (B1664979) toxicity, its role in modulating key biochemical pathways has garnered significant interest in the scientific and medical communities. This technical guide provides a comprehensive overview of the core biochemical pathways influenced by NAC, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Glutathione (B108866) Synthesis and Redox Homeostasis

One of the most well-documented roles of N-acetylcysteine is its function as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant. NAC is readily deacetylated in the body to form L-cysteine, which is the rate-limiting amino acid for GSH synthesis. By increasing the intracellular pool of cysteine, NAC enhances the production of GSH, thereby bolstering the cell's antioxidant defense system and maintaining redox homeostasis.[1][2]

The synthesis of glutathione from its constituent amino acids, glutamate, cysteine, and glycine, is a two-step enzymatic process that occurs in the cytosol. NAC directly contributes to this pathway by providing the necessary cysteine.

Quantitative Effects of NAC on Glutathione Levels

The administration of NAC has been shown to significantly increase intracellular GSH levels in various cell types and tissues. The following table summarizes quantitative data from several studies.

| Cell/Tissue Type | NAC Concentration/Dose | Incubation/Treatment Time | % Increase in GSH Levels (approx.) | Reference |

| Prostate Cancer Cells (LNCaP) | 5 mM | 4 hours | Significant increase | [3] |

| Prostate Cancer Cells (PC-3) | 5 mM | 12 hours | Significant increase | [3] |

| Human Skin Fibroblasts (CCD-966SK) | 1.0 mM | 24 hours | ~100% | [4] |

| Pancreatic Rin-5F cells (under glucolipotoxicity) | Pre-treatment | - | 20-50% increase in GSH/GSSG ratio | [5] |

| Bronchoalveolar Lavage Fluid (Human) | 600 mg/day for 5 days | 1-3 hours post-dose | Significant increase | [6] |

| Plasma (Human, with paracetamol) | 2 g NAC | 3 hours | Increase in AUC of +4.6 nmol.ml-1.h | [7] |

| Bronchoalveolar Lavage Cells (Fibrosing Alveolitis patients) | 600 mg t.i.d. for 12 weeks | 12 weeks | ~19% | [8] |

Modulation of Inflammatory Pathways: The NF-κB Axis

N-acetylcysteine exhibits potent anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[9]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. NAC can interfere with this pathway at multiple points, including by scavenging reactive oxygen species (ROS) that act as signaling molecules and by directly inhibiting the activity of IκB kinase (IKK), the enzyme responsible for IκB phosphorylation.[10]

References

- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]

- 6. thorax.bmj.com [thorax.bmj.com]

- 7. Effect of N-acetylcysteine on plasma cysteine and glutathione following paracetamol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Actein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actein, a cycloartane (B1207475) triterpenoid (B12794562) glycoside, is a prominent bioactive constituent found in plants of the Cimicifuga genus, including Cimicifuga foetida (also known as Actaea cimicifuga). These plants have a history of use in traditional medicine, and modern research is exploring the therapeutic potential of their individual components. This compound, in particular, has garnered interest for its potential pharmacological activities. A key aspect of its bioactivity profile is its antioxidant capacity, which underlies its potential protective effects against oxidative stress-related cellular damage.

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound. Due to the limited availability of public data on purified this compound, this guide presents findings from studies on extracts of Rhizoma Cimicifugae (the dried rhizome of Cimicifuga foetida), a primary source of this compound. This information serves as a valuable proxy for understanding the antioxidant potential of this compound itself. The guide details the experimental protocols for key antioxidant assays and explores the potential signaling pathways through which this compound and related triterpenoid glycosides may exert their antioxidant effects.

Quantitative Data on Antioxidant Capacity

The following tables summarize the in vitro antioxidant activities of various extracts from Rhizoma Cimicifugae. The data is presented as IC50 values (the concentration of the extract required to inhibit 50% of the radical activity) and provides a comparative view of the antioxidant potency of different fractions. The ethyl acetate (B1210297) extract (EARC) consistently demonstrated the highest antioxidant activity across multiple assays.

Table 1: IC50 Values for Radical Scavenging and Anti-Lipid Peroxidation Activities of Rhizoma Cimicifugae Extracts [1]

| Assay | Petroleum Ether Extract (PERC) (μg/mL) | Ethyl Acetate Extract (EARC) (μg/mL) | Absolute Ethanol (B145695) Extract (AERC) (μg/mL) | 95% Ethanol Extract (95ERC) (μg/mL) | Water Extract (WRC) (μg/mL) |

| Anti-Lipid Peroxidation | 13.99 ± 2.11 | 4.55 ± 0.44 | 14.92 ± 4.31 | 10.62 ± 0.97 | >50 |

| DPPH Radical Scavenging | 15.11 ± 1.03 | 4.98 ± 0.11 | 18.03 ± 0.45 | 10.01 ± 0.21 | 40.11 ± 2.01 |

| ABTS Radical Cation Scavenging | 12.03 ± 0.98 | 3.89 ± 0.08 | 15.23 ± 0.56 | 8.99 ± 0.12 | 35.43 ± 1.54 |

| Hydroxyl Radical Scavenging | 25.11 ± 1.54 | 8.12 ± 0.23 | 29.87 ± 1.87 | 18.76 ± 0.98 | 78.98 ± 3.45 |

| Superoxide (B77818) Anion Scavenging | 30.12 ± 2.01 | 10.21 ± 0.54 | 35.43 ± 2.11 | 22.11 ± 1.21 | 98.76 ± 4.32 |

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays referenced in the quantitative data tables.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[1]

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagents:

-

DPPH solution (0.1 M in 95% ethanol)

-

Test samples (extracts or pure compound) dissolved in 95% ethanol at various concentrations (15–300 μg/mL).

-

-

Procedure:

-

Mix 0.8 mL of the DPPH solution with 4.2 mL of the sample solution.

-

Incubate the mixture at room temperature for 30 minutes in the dark.

-

Measure the absorbance of the solution at 519 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay[1]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents:

-

ABTS diammonium salt solution (7.4 mM)

-

Potassium persulfate solution (2.6 mM)

-

95% ethanol

-

Test samples.

-

-

Procedure:

-

Generate the ABTS•+ by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12 hours.

-

Dilute the ABTS•+ solution with 95% ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the test sample to the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after a set incubation period.

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents:

-

FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Test samples.

-

-

Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

Add a small volume of the test sample to the FRAP reagent.

-

Measure the absorbance of the resulting blue-colored solution at 593 nm after a specified incubation time (e.g., 30 minutes).

-

The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.

-

Hydroxyl Radical (•OH) Scavenging Assay[1]

This assay determines the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species.

-

Reagents:

-

Phosphate (B84403) buffer (0.2 M, pH 7.4)

-

Deoxyribose (2.8 mM)

-

FeCl₃ (0.1 mM)

-

EDTA (0.1 mM)

-

H₂O₂ (1 mM)

-

Trichloroacetic acid (TCA) (2.8% w/v)

-

Thiobarbituric acid (TBA)

-

Test samples.

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, deoxyribose, FeCl₃, EDTA, H₂O₂, and the test sample.

-

Incubate the mixture at 37°C for 30 minutes.

-

Stop the reaction by adding TCA and TBA.

-

Heat the mixture in a boiling water bath for 30 minutes to develop the color.

-

Cool the mixture and measure the absorbance at 532 nm.

-

The scavenging activity is calculated based on the reduction of color formation compared to a control.

-

Superoxide Anion (O₂•⁻) Radical Scavenging Assay[1]

This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic and non-enzymatic systems.

-

Reagents:

-

Tris–HCl buffer (0.05 M, pH 8.2) containing EDTA (1 mM)

-

Test samples dissolved in methanol.

-

-

Procedure:

-

Prepare a reaction mixture of the Tris-HCl buffer and the test sample at various concentrations.

-

Initiate the reaction (e.g., through auto-oxidation of pyrogallol, which is not explicitly stated but is a common method).

-

Monitor the increase in absorbance at 325 nm over a period of 5 minutes at 37°C.

-

The scavenging activity is calculated based on the degree of inhibition of the reaction rate compared to a control.

-

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for assessing the in vitro antioxidant capacity of plant extracts.

Potential Signaling Pathways

While direct evidence for this compound's specific mechanism of antioxidant action is limited, studies on triterpenoid glycosides suggest the involvement of key cellular signaling pathways that regulate the endogenous antioxidant response. These pathways represent plausible mechanisms through which this compound may exert its protective effects.

Nrf2/Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response.[2][3][4][5][6] Triterpenoids have been shown to activate Nrf2, leading to the transcription of a battery of antioxidant and detoxification genes.[2][4]

-

Mechanism: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds, including some triterpenoids, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Caption: The Nrf2/Keap1 signaling pathway and potential activation by triterpenoid glycosides.

PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including cell survival, proliferation, and response to stress. Emerging evidence suggests that these pathways can modulate the Nrf2-mediated antioxidant response.[7][8]

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway can lead to the phosphorylation and inhibition of GSK-3β, a kinase that promotes Nrf2 degradation. By inhibiting GSK-3β, the PI3K/Akt pathway can enhance Nrf2 stability and nuclear accumulation, thereby boosting the antioxidant response.[7][8]

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, can also influence Nrf2 activity. For instance, activation of certain MAPKs can lead to the phosphorylation of Nrf2, which can enhance its transcriptional activity.

Caption: Crosstalk between PI3K/Akt, MAPK, and Nrf2 pathways in mediating antioxidant responses.

Conclusion

Furthermore, the likely involvement of the Nrf2/Keap1, PI3K/Akt, and MAPK signaling pathways provides a mechanistic framework for understanding how this compound may contribute to cellular protection against oxidative stress. Future research should focus on elucidating the precise molecular interactions of this compound with these pathways and on generating quantitative antioxidant data for the purified compound to fully characterize its therapeutic potential. This knowledge will be crucial for the development of this compound-based therapeutic strategies for conditions associated with oxidative stress.

References

- 1. Antioxidant activity and mechanism of Rhizoma Cimicifugae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpenoids from the roots of Sanguisorba officinalis and their Nrf2 stimulation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear Factor Erythroid 2-Related Factor 2 Activating Triterpenoid Saponins from Camellia japonica Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of Keap1-Nrf2 Protein-Protein Interaction Reduce Estrogen Responsive Gene Expression and Oxidative Stress in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Mucolytic Properties of Acetylcysteine at a Molecular Level: A Technical Guide

Abstract

N-acetylcysteine (NAC) has been a cornerstone therapy for muco-obstructive respiratory diseases for decades. Its efficacy stems from a multifaceted molecular mechanism that extends beyond simple mucus thinning. This technical guide provides an in-depth exploration of the mucolytic and mucoregulatory properties of acetylcysteine at the molecular level, intended for researchers, scientists, and drug development professionals. We will dissect its primary action of disulfide bond cleavage, explore its crucial indirect roles as an antioxidant and anti-inflammatory agent, present quantitative data on its efficacy, and provide detailed protocols for key experimental evaluations. Visualizations of core pathways and workflows are provided to facilitate a clear understanding of the complex interactions governing NAC's therapeutic effects.

Core Mucolytic Mechanism: Thiol-Disulfide Exchange

The primary mucolytic action of acetylcysteine is a direct biochemical reaction targeting the structural integrity of mucus.[1] Mucus viscosity is largely determined by mucin glycoproteins, which form a complex, cross-linked polymeric network.[2] This network's stability is heavily dependent on covalent disulfide bonds (-S-S-) formed between cysteine residues within the mucin molecules.[2][3]

Acetylcysteine's structure features a free nucleophilic thiol (sulfhydryl) group (-SH) that acts as a potent reducing agent.[2][4] Through a thiol-disulfide exchange reaction, NAC's sulfhydryl group attacks and cleaves the disulfide bonds within the mucin polymer matrix.[5][6] This depolymerization breaks down the large mucin aggregates into smaller, less-cross-linked subunits, resulting in a significant decrease in mucus viscoelasticity and facilitating its clearance from the airways.[3][7]

Indirect Mechanisms of Mucoregulation

Beyond its direct effect on mucus structure, acetylcysteine exerts significant indirect effects through its antioxidant and anti-inflammatory properties, which address the underlying pathophysiology of mucus hypersecretion.

Antioxidant Activity

Oxidative stress is a key driver in many chronic respiratory diseases, promoting inflammation and mucus hypersecretion.[8] Acetylcysteine combats oxidative stress through two primary pathways:

-

Glutathione (B108866) (GSH) Precursor: NAC is readily deacetylated within the cell to form L-cysteine.[9] L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[5][7] By replenishing intracellular GSH pools, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[4][7][10]

-

Direct ROS Scavenging: The thiol group of NAC can also directly interact with and neutralize potent oxidants, such as hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[1][2]

More recent research has uncovered an additional mechanism whereby NAC-derived cysteine is converted into hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which are themselves potent antioxidants that contribute to cytoprotection.[11][12][13]

Anti-inflammatory Effects

Inflammation and oxidative stress are intrinsically linked, with ROS often acting as signaling molecules that activate pro-inflammatory pathways.[8] By reducing the oxidative burden, NAC can dampen the inflammatory response. A key target is the Nuclear Factor-kappa B (NF-κB) pathway.[14] In inflammatory conditions, ROS can activate the IκB kinase (IKK) complex, which leads to the degradation of the IκB inhibitor and allows NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α, and the mucin gene MUC5AC.[8][14][15]

Acetylcysteine has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators and downregulating mucin gene expression.[8][16] Studies also suggest NAC can suppress other pro-inflammatory signaling cascades, such as the p38 MAPK and JNK pathways.[17][18]

Quantitative Analysis of Acetylcysteine's Efficacy

The mucolytic and mucoregulatory effects of NAC have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of Acetylcysteine on Mucus Viscoelasticity

| Study/Source | Mucus Model/Source | NAC Concentration | Key Finding(s) | Citation(s) |

| Hirsch et al. (as cited in[6]) | Human Sputum | 10% and 20% solution | Both concentrations were effective in thinning sputum and increasing its volume compared to normal saline. | [6] |

| Wykoff et al. (Protocol Example) | Status Asthmaticus Sputum | 20 µM (TCEP, a similar reducing agent) | Resulted in a five-fold decrease in the elastic modulus (G'). | [19][20] |

| Takahashi et al. | Porcine Gastric Mucin (20%) | 10⁻³ - 10⁻¹ M | Demonstrated a marked, concentration-dependent lowering of viscoelasticity. | [21][22] |

| Olson et al. (as cited in[23]) | Post-operative patients | Nebulized solution | Improved ease of mucous expectoration and reduced viscosity compared to isotonic saline. | [23] |

| Sadowska et al. (as cited in[24]) | Bovine Mucus | 1.5 mg in sample | Addition of NAC showed a marked decrease in complex viscosity from ~0.4 to 0.1 Pa·s. | [24] |

Table 2: Effect of Acetylcysteine on Mucin Gene & Protein Expression

| Study/Source | Cell Line / Model | Stimulus | NAC Concentration | Key Finding(s) | Citation(s) |

| Cao et al. | Human Bronchial Epithelial Cells | ISO and MSWSS | 30 µM | Significantly reduced the protein secretion of MUC5AC. | [15] |

| Kanai et al. | NCI-H292 Cells | Poly(I:C) | 10 mM | Significantly decreased the overexpression of MUC5AC protein. | [15] |

| Hauber et al. | Calu-3 Cells | Lipopolysaccharide (LPS) | 0.3, 3.0, and 30 mM | Significantly decreased MUC5AC gene and mucin protein expression. | [25] |

| Mata et al. | Rat Model of COPD | Cigarette Smoke | N/A | NAC administration inhibited goblet cell hyperplasia and MUC5AC expression. | [15] |

Key Experimental Protocols

Standardized methodologies are crucial for evaluating and comparing the efficacy of mucolytic agents. Below are detailed protocols for key experiments.

Measurement of Mucus Viscoelasticity (Rheometry)

Objective: To quantify the elastic (storage modulus, G') and viscous (loss modulus, G'') properties of mucus samples before and after treatment with acetylcysteine.

Principle: Oscillatory rheometry applies a small, sinusoidal shear strain to a sample and measures the resulting stress. The in-phase component of the stress corresponds to the elastic modulus (G'), representing the stored energy, while the out-of-phase component corresponds to the loss modulus (G''), representing the energy dissipated as heat. A decrease in G' and G'' indicates effective mucolysis.

Methodology:

-

Sample Preparation: Collect sputum or prepare a mucin solution (e.g., 10% w/v bovine submaxillary mucin).[26] Aliquot samples for baseline and NAC treatment groups.

-

Treatment: Add NAC to the treatment aliquots to achieve the desired final concentration. Incubate all samples at 37°C for a specified time (e.g., 30 minutes).[22]

-

Instrumentation: Use a cone-plate or parallel-plate rheometer. Ensure the temperature is maintained at 37°C and use a solvent trap to prevent sample dehydration, which is critical for accurate measurements.[26]

-

Amplitude Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of strain.[26]

-

Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain chosen from within the LVER. This measures how the viscoelastic properties change with the rate of deformation.[26]

-

Data Analysis: Plot G' and G'' as a function of frequency. Compare the moduli of the NAC-treated samples to the control samples. A significant reduction in both moduli indicates mucolytic activity.

In Vitro Quantification of MUC5AC Expression

Objective: To determine if acetylcysteine can reduce the expression of the MUC5AC gene and protein in airway epithelial cells following an inflammatory stimulus.

Principle: Human bronchial epithelial (HBE) cell lines (e.g., Calu-3, NCI-H292) can be stimulated to overexpress MUC5AC using agents like lipopolysaccharide (LPS) or inflammatory cytokines. The effect of co-treatment with NAC can be quantified at the mRNA level using quantitative PCR (qPCR) and at the protein level using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

-

Cell Culture: Culture HBE cells to confluence in appropriate media.

-

Treatment Groups: Prepare media for four conditions: (1) Vehicle Control, (2) NAC alone, (3) Stimulus alone (e.g., LPS), and (4) Stimulus + NAC.

-

Incubation: Replace the cell media with the prepared treatment media and incubate for a specified period (e.g., 24 hours).

-

Sample Collection:

-

For qPCR: Lyse the cells and extract total RNA.

-

For ELISA: Collect the cell culture supernatant (for secreted MUC5AC) or lyse the cells (for intracellular MUC5AC).

-

-

Quantification:

-

qPCR: Synthesize cDNA from the extracted RNA. Perform qPCR using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization.

-

ELISA: Use a commercially available MUC5AC ELISA kit to quantify the protein concentration in the collected samples according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the relative expression of MUC5AC mRNA (using the ΔΔCt method for qPCR) and the concentration of MUC5AC protein. Compare the Stimulus + NAC group to the Stimulus alone group to determine the inhibitory effect of NAC.

Conclusion

The therapeutic efficacy of acetylcysteine as a mucolytic agent is rooted in a robust and multifaceted molecular mechanism. Its primary ability to directly depolymerize mucin via thiol-disulfide exchange provides immediate relief by reducing mucus viscosity.[3][7] Concurrently, its roles as a potent antioxidant and anti-inflammatory agent address the underlying cellular stress and signaling pathways that drive mucus hypersecretion and chronic airway inflammation.[8][10] This comprehensive guide, by detailing these mechanisms, presenting quantitative efficacy data, and outlining key experimental protocols, provides a valuable resource for professionals engaged in respiratory disease research and the development of next-generation mucoactive therapies. A thorough understanding of NAC's molecular actions is essential for optimizing its clinical use and for designing novel drugs that target the complex pathophysiology of muco-obstructive diseases.

References

- 1. air.unimi.it [air.unimi.it]

- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 4. mims.com [mims.com]

- 5. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]

- 6. Evaluation of the Effect of Nebulized N-Acetylcysteine on Respiratory Secretions in Mechanically Ventilated Patients: Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchportal.vub.be [researchportal.vub.be]

- 14. researchgate.net [researchgate.net]

- 15. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]

- 18. N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin [jstage.jst.go.jp]

- 23. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. emerginginvestigators.org [emerginginvestigators.org]

- 25. dovepress.com [dovepress.com]

- 26. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Dissolving and Using N-acetylcysteine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and use of N-acetylcysteine (NAC) in mammalian cell culture. NAC is a versatile, cell-permeable antioxidant widely used to mitigate oxidative stress and study redox signaling.[1] As a precursor to L-cysteine, it plays a crucial role in replenishing intracellular glutathione (B108866) (GSH), a primary endogenous antioxidant.[1][2][3] Adherence to proper dissolution and handling procedures is critical for experimental reproducibility and for avoiding unintended cytotoxic effects.

Product Information and Properties

N-acetylcysteine is the N-acetylated derivative of the amino acid L-cysteine.[2] It is typically supplied as a white to off-white crystalline solid.[2]

| Property | Value |

| Molecular Formula | C₅H₉NO₃S |

| Molecular Weight | 163.2 g/mol [2] |

| Appearance | White to off-white crystalline solid[2][4] |

| Storage (Solid) | Long-term at -20°C (≥4 years); Shorter periods at 2-8°C[2][4] |

| Aqueous Solution pH | Acidic (pH 2.0-2.8 for a 1% solution) |

Quantitative Data Summary

The following table summarizes key quantitative parameters for preparing and using NAC in cell culture experiments.

| Parameter | Solvent | Value/Range | Notes |

| Solubility | Water | Up to 100 mg/mL (~613 mM)[2] | Heating or sonication may be required for high concentrations.[2][5] |

| PBS (pH 7.2-7.4) | ~30 mg/mL (~184 mM)[2] | Ideal for direct use, but lower max concentration than water. | |

| DMSO | ~33-50 mg/mL (~202-306 mM)[2] | Can have physiological effects; final concentration in media should not exceed 0.1%.[1][6] | |

| Stock Solution | Sterile Water | 100 mM to 1 M | A 1 M stock is commonly prepared.[2] Crucially, pH must be adjusted to 7.4. [2][6] |

| Working Concentration | Cell Culture Media | 0.1 mM - 25 mM | Highly cell-type and application-dependent.[1][6][7] A typical starting range for optimization is 1-10 mM.[1][8] |

| Storage (Aliquots) | -20°C | Up to 1 month[2][6] | Aqueous solutions can oxidize over time; fresh preparation is ideal.[1][9] Stability testing at -80°C has not been formally reported. |

Experimental Protocols

Protocol 1: Preparation of a 1 M Sterile NAC Stock Solution

This protocol details the preparation of a high-concentration aqueous stock solution, which is the recommended method for most cell culture applications to minimize solvent effects.

Materials:

-

N-Acetylcysteine (NAC) powder (MW: 163.2 g/mol )

-

Sterile, high-purity water (e.g., cell culture grade, WFI)

-

Sterile 1 M Sodium Hydroxide (NaOH)

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated pH meter

-

Sterile 0.22 µm syringe filters

-

Sterile, single-use microcentrifuge tubes for aliquots

Procedure:

-

Weigh NAC: In a sterile environment (e.g., a laminar flow hood), weigh 1.632 g of NAC powder and transfer it to a sterile 15 mL conical tube.[2]

-

Add Solvent: Add 8 mL of sterile water to the tube.

-

Dissolve: Vortex or sonicate the solution until the NAC powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[2][5]

-

Adjust pH (Critical Step): NAC solutions are highly acidic and will cause the cell culture medium's pH to drop, indicated by the phenol (B47542) red indicator turning yellow.[10] This acidic pH is cytotoxic.

-

Final Volume Adjustment: Once the pH is stable at 7.4, add sterile water to bring the final volume to 10 mL. This yields a final concentration of 1 M.

-

Sterile Filtration: Draw the pH-adjusted NAC solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube.[1][2]

-

Aliquot and Store: Dispense the final sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Store immediately at -20°C for up to one month.[2]

Protocol 2: Determining Optimal NAC Concentration

This protocol provides a general workflow for testing the effect of NAC on a specific cell line.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.[1]

-